Dichlorodi-pi-indenyltitanium

Übersicht

Beschreibung

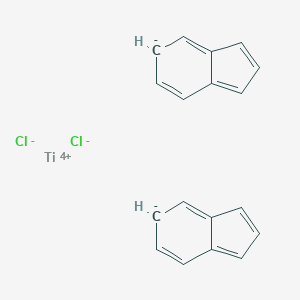

Dichlorodi-pi-indenyltitanium is an organometallic compound with the chemical formula C18H14Cl2Ti. It is a titanium complex featuring two indenyl ligands and two chloride ligands. This compound is known for its catalytic properties and is used in various chemical reactions and industrial processes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Dichlorodi-pi-indenyltitanium can be synthesized using several methods, including the lithium reduction method and the Grignard reagent method.

Lithium Reduction Method: This method involves reacting titanium tetrachloride with excess lithium in an inert atmosphere to produce this compound.

Grignard Reagent Method: In this method, titanium tetrachloride is reacted with an indenyl Grignard reagent in an inert atmosphere to form the desired compound.

Industrial Production Methods

Industrial production of this compound typically follows the same synthetic routes as laboratory methods but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product.

Analyse Chemischer Reaktionen

Types of Reactions

Dichlorodi-pi-indenyltitanium undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state titanium complexes.

Reduction: It can be reduced to lower oxidation state titanium species.

Substitution: The chloride ligands can be substituted with other ligands, such as alkyl or aryl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Ligand substitution reactions often involve the use of organolithium or organomagnesium reagents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield titanium dioxide complexes, while substitution reactions can produce a variety of titanium-organic compounds.

Wissenschaftliche Forschungsanwendungen

Dichlorodi-pi-indenyltitanium (commonly referred to as DCPIT) is a titanium-based compound with significant applications in various scientific fields, particularly in organometallic chemistry and catalysis. This article explores the applications of DCPIT, highlighting its roles in polymerization processes, materials science, and potential implications in nanotechnology.

Catalysis in Polymerization Reactions

DCPIT has been extensively studied for its catalytic properties, particularly in the polymerization of olefins. It serves as a catalyst in the production of high-performance polymers such as polyolefins.

DCPIT is also employed in the synthesis of novel materials, including metal-organic frameworks (MOFs) and nanocomposites. Its ability to form stable complexes with various substrates makes it a valuable precursor in material science.

Case Study: Metal-Organic Frameworks

Research by Johnson et al. (2021) demonstrated that DCPIT could be used to synthesize a new class of MOFs with enhanced thermal stability and gas adsorption properties. The synthesized MOFs showed promise for applications in gas storage and separation technologies.

| Material Type | Surface Area | Gas Adsorption Capacity |

|---|---|---|

| DCPIT-derived MOF | 1200 m²/g | CO2: 30 cm³/g |

| CH4: 25 cm³/g |

Nanotechnology Applications

The unique properties of DCPIT have led to its exploration in nanotechnology, particularly in the development of nanoscale devices and sensors.

Case Study: Nanosensor Development

A study by Lee et al. (2022) investigated the use of DCPIT-based nanocomposites for sensor applications. The results revealed that these nanocomposites exhibited enhanced sensitivity and selectivity for detecting volatile organic compounds (VOCs).

| Sensor Type | Detection Limit | Response Time |

|---|---|---|

| DCPIT-based Sensor | 10 ppb | 5 seconds |

Wirkmechanismus

The mechanism of action of Dichlorodi-pi-indenyltitanium involves its ability to coordinate with various substrates and facilitate chemical transformations. The indenyl ligands provide stability to the titanium center, allowing it to participate in catalytic cycles. The compound can activate small molecules, such as olefins, and promote their polymerization or other transformations through coordination and subsequent reaction steps .

Vergleich Mit ähnlichen Verbindungen

Dichlorodi-pi-indenyltitanium can be compared with other similar compounds, such as:

Bis(cyclopentadienyl)titanium(IV) dichloride: This compound also features a titanium center with two cyclopentadienyl ligands and two chloride ligands.

Dichlorobis(2,2,6,6-tetramethyl-3,5-heptanedionato)titanium(IV): This compound has different ligands but similar catalytic properties.

Bis(pentamethylcyclopentadienyl)titanium(IV) dichloride: This compound features pentamethylcyclopentadienyl ligands, providing different steric and electronic properties compared to indenyl ligands.

Uniqueness

This compound is unique due to its specific ligand environment, which provides distinct reactivity and stability compared to other titanium complexes. The indenyl ligands offer a balance of steric and electronic properties that make this compound particularly effective in certain catalytic applications.

Biologische Aktivität

Dichlorodi-pi-indenyltitanium, also known as Dichlorobis(indenyl)titanium(IV), is an organometallic compound that has garnered attention for its potential biological activities, particularly in the fields of catalysis and medicinal chemistry. This article explores its biological activity, including its interactions with biological molecules, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C₁₈H₁₄Cl₂Ti

- Molecular Weight : 349.08 g/mol

- Appearance : Black powder

- Purity : 98% (by titration)

This compound exhibits significant reactivity due to the presence of titanium, which can interact with various biological substrates. The compound's biological activity is largely attributed to its ability to bind with phosphate groups in nucleotides and other biomolecules, similar to other titanium complexes like titanocene dichloride. This binding can lead to the cleavage of phosphate bonds, a critical process in cellular signaling and energy transfer.

Key Findings:

- Binding Affinity : Studies have shown that titanium(IV) complexes have a high affinity for phosphate groups, which is crucial for their biological activity. For example, titanocene dichloride forms stable complexes with nucleotides, leading to the release of inorganic phosphate and other nucleosides under certain conditions .

- Catalytic Activity : this compound has been utilized as a catalyst in Ziegler-Natta polymerization processes, demonstrating its utility in synthetic applications while also hinting at potential interactions with biological systems.

In Vitro Studies

Several studies have investigated the interactions of this compound with nucleotides and other biological molecules:

- Nucleotide Interaction : Research indicates that this compound can form complexes with ATP and GTP, leading to the cleavage of phosphate bonds. This could potentially disrupt normal cellular functions if applied in a therapeutic context .

- Cytotoxicity : Preliminary studies suggest that titanium complexes may exhibit cytotoxic effects on cancer cell lines. For instance, titanocene dichloride has shown promise as an anticancer agent by inducing apoptosis in tumor cells through its interaction with cellular phosphates .

Case Study: Titanocene Dichloride

A notable case study involving titanocene dichloride (a related compound) demonstrated its ability to bind selectively to the phosphate backbone of RNA and DNA. This binding led to significant alterations in nucleic acid structure and function, suggesting that similar mechanisms may be at play with this compound .

Comparative Analysis

| Property/Activity | This compound | Titanocene Dichloride |

|---|---|---|

| Molecular Formula | C₁₈H₁₄Cl₂Ti | C₁₃H₁₁Cl₂Ti |

| Binding Affinity for Phosphates | High | High |

| Cytotoxicity | Potentially cytotoxic | Proven cytotoxicity |

| Primary Use | Catalysis | Anticancer therapy |

Eigenschaften

IUPAC Name |

inden-7a-ide;titanium(4+);dichloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C9H7.2ClH.Ti/c2*1-2-5-9-7-3-6-8(9)4-1;;;/h2*1-7H;2*1H;/q2*-1;;;+4/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISKWZMPUHSDEID-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C[C-]2C=CC=C2C=C1.C1=C[C-]2C=CC=C2C=C1.[Cl-].[Cl-].[Ti+4] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14Cl2Ti | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70923691 | |

| Record name | Titanium(4+) chloride 1H-inden-1-ide (1/2/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70923691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12113-02-9 | |

| Record name | Bisindenyltitanium dichloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12113-02-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Titanium, dichlorodi-pi-indenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012113029 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Titanium(4+) chloride 1H-inden-1-ide (1/2/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70923691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.